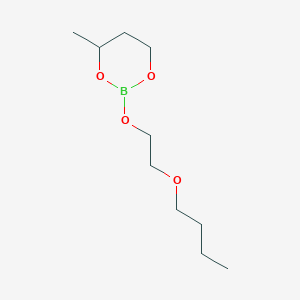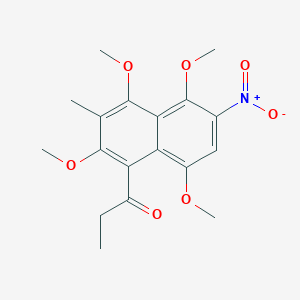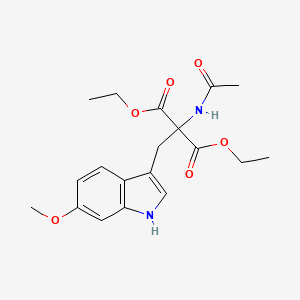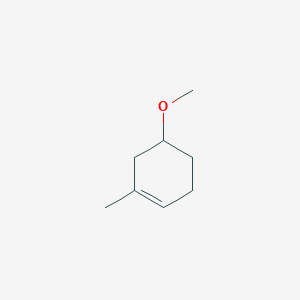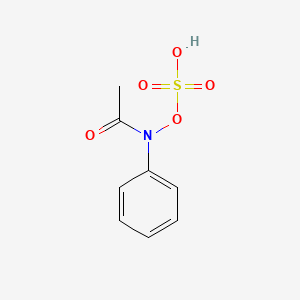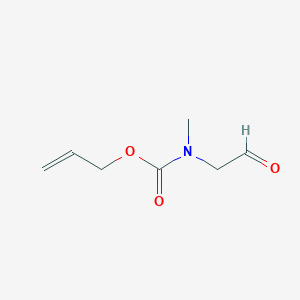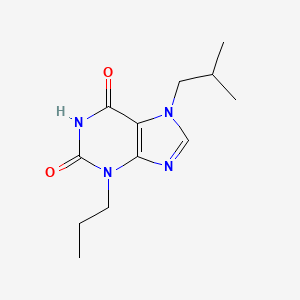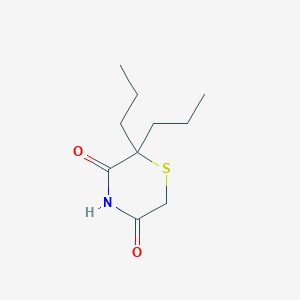
Pyridine, 3-methyl-2,5-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 3-methyl-2,5-diphenyl- is a heterocyclic aromatic organic compound It is a derivative of pyridine, where the pyridine ring is substituted with methyl and phenyl groups at specific positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-methyl-2,5-diphenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methylpyridine with benzaldehyde derivatives in the presence of a catalyst. The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of Pyridine, 3-methyl-2,5-diphenyl- may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions are crucial for industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 3-methyl-2,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce various hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Pyridine, 3-methyl-2,5-diphenyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: Pyridine derivatives are used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Pyridine, 3-methyl-2,5-diphenyl- involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine, 2,4,6-trimethyl-: Another methyl-substituted pyridine with different substitution patterns.
Pyridine, 2,5-diphenyl-: Lacks the methyl group but has phenyl groups at similar positions.
Pyridine, 3,5-diphenyl-: Similar structure but with phenyl groups at different positions.
Uniqueness
Pyridine, 3-methyl-2,5-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other pyridine derivatives may not be suitable.
Eigenschaften
CAS-Nummer |
90554-53-3 |
|---|---|
Molekularformel |
C18H15N |
Molekulargewicht |
245.3 g/mol |
IUPAC-Name |
3-methyl-2,5-diphenylpyridine |
InChI |
InChI=1S/C18H15N/c1-14-12-17(15-8-4-2-5-9-15)13-19-18(14)16-10-6-3-7-11-16/h2-13H,1H3 |
InChI-Schlüssel |
KSMYKOHDRJOHHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


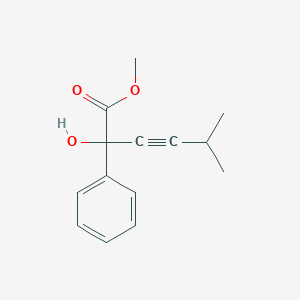
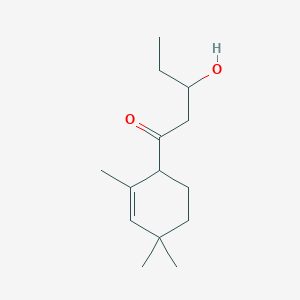

![3,3-Bis[(4-methylphenyl)methyl]pentane-2,4-dione](/img/structure/B14368270.png)
